N-Desmethyl selegiline-d5

Description

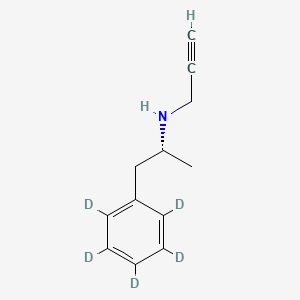

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R)-1-(2,3,4,5,6-pentadeuteriophenyl)-N-prop-2-ynylpropan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N/c1-3-9-13-11(2)10-12-7-5-4-6-8-12/h1,4-8,11,13H,9-10H2,2H3/t11-/m1/s1/i4D,5D,6D,7D,8D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUFAJPMQSFXDFR-IYMQPUKBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CC=C1)NCC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C[C@@H](C)NCC#C)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis and Purification of N-Desmethylselegiline-d5: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of N-Desmethylselegiline-d5, a crucial internal standard for pharmacokinetic and metabolic studies of Selegiline. The document details a plausible synthetic route, purification protocols, and relevant analytical data, designed to support researchers in the fields of drug metabolism, pharmacokinetics, and analytical chemistry.

Introduction

N-Desmethylselegiline, also known as norselegiline, is the primary active metabolite of selegiline, a selective irreversible monoamine oxidase-B (MAO-B) inhibitor used in the treatment of Parkinson's disease and major depressive disorder. The deuterium-labeled analog, N-Desmethylselegiline-d5, serves as an invaluable tool in quantitative bioanalytical assays, such as those employing liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS). Its use as an internal standard allows for precise and accurate quantification of the unlabeled analyte in complex biological matrices by correcting for variations in sample preparation and instrument response. The five deuterium atoms on the phenyl ring provide a distinct mass shift without significantly altering the physicochemical properties of the molecule.

Physicochemical Properties and Analytical Data

A summary of the key physicochemical properties and available analytical data for N-Desmethylselegiline-d5 is presented below.

| Property | Value |

| Chemical Name | N-(1-(phenyl-d5)propan-2-yl)prop-2-yn-1-amine hydrochloride |

| Molecular Formula | C₁₂H₁₀D₅N·HCl |

| Molecular Weight | 178.29 g/mol (free base), 214.75 g/mol (HCl salt) |

| CAS Number | 1189725-08-3 (free base) |

| Appearance | White to off-white solid |

| Purity (Typical) | ≥98% |

| Storage Conditions | -20°C, desiccated |

Note: Data compiled from various commercial supplier specifications.

Proposed Synthesis of N-Desmethylselegiline-d5

While specific proprietary synthesis protocols for commercially available N-Desmethylselegiline-d5 are not publicly disclosed, a feasible and efficient synthetic route can be devised based on established chemical transformations. The proposed pathway involves a two-stage process: the synthesis of the key deuterated intermediate, phenyl-d5-acetone, followed by a reductive amination reaction to introduce the propargylamine side chain.

Stage 1: Synthesis of Phenyl-d5-acetone

The synthesis of the deuterated ketone precursor can be achieved starting from commercially available benzene-d6.

Experimental Protocol:

-

Friedel-Crafts Acylation: Benzene-d6 is reacted with propionyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to yield propiophenone-d5. The reaction is typically carried out in an inert solvent like dichloromethane (DCM) at reduced temperatures to control reactivity.

-

Alpha-Bromination: The resulting propiophenone-d5 is then subjected to alpha-bromination using a brominating agent like N-bromosuccinimide (NBS) or bromine in a suitable solvent, such as carbon tetrachloride, often with a radical initiator like benzoyl peroxide. This yields α-bromo-propiophenone-d5.

-

Favorskii Rearrangement: The α-bromo ketone is treated with a base, such as sodium hydroxide or sodium methoxide, to induce a Favorskii rearrangement. This reaction proceeds through a cyclopropanone intermediate and, after acidic workup, yields phenylacetic acid-d5.

-

Conversion to Phenyl-d5-acetone: The phenylacetic acid-d5 is then converted to phenyl-d5-acetone. This can be achieved by reaction with methyllithium or by conversion to the corresponding acid chloride followed by reaction with a methylating agent like dimethylcadmium.

Stage 2: Reductive Amination to N-Desmethylselegiline-d5

The final step in the synthesis is the coupling of phenyl-d5-acetone with propargylamine via reductive amination. A chemoenzymatic approach, similar to that reported for the non-deuterated analog, is a highly efficient and stereoselective option.

Experimental Protocol:

-

Imine Formation: Phenyl-d5-acetone is mixed with propargylamine in a suitable buffer.

-

Enzymatic Reduction: An engineered imine reductase (IRED) enzyme and a reducing agent, such as NADPH or a glucose/glucose dehydrogenase system for cofactor regeneration, are added to the reaction mixture. The enzymatic reduction of the intermediate imine proceeds with high stereoselectivity to yield (R)-N-Desmethylselegiline-d5.

-

Alternative Chemical Reduction: Alternatively, a chemical reducing agent like sodium triacetoxyborohydride or sodium cyanoborohydride can be used. This method is generally less stereoselective and may produce a racemic mixture of (R)- and (S)-N-Desmethylselegiline-d5.

-

Workup and Isolation: The reaction is quenched, and the product is extracted into an organic solvent. The organic layer is then washed, dried, and concentrated to give the crude product.

Purification of N-Desmethylselegiline-d5

Purification of the final product is critical to ensure its suitability as an internal standard. The primary method for purification is column chromatography.

Experimental Protocol:

-

Chromatography Setup: A silica gel column is prepared using a suitable solvent system, such as a gradient of ethyl acetate in hexanes or dichloromethane in methanol.

-

Sample Loading: The crude N-Desmethylselegiline-d5 is dissolved in a minimal amount of the initial mobile phase and loaded onto the column.

-

Elution: The column is eluted with the solvent gradient, and fractions are collected.

-

Fraction Analysis: The collected fractions are analyzed by thin-layer chromatography (TLC) or LC-MS to identify those containing the pure product.

-

Solvent Removal: The pure fractions are combined, and the solvent is removed under reduced pressure to yield the purified N-Desmethylselegiline-d5.

-

Salt Formation (Optional): For enhanced stability and handling, the free base can be converted to its hydrochloride salt by dissolving it in a suitable solvent (e.g., diethyl ether) and adding a solution of hydrochloric acid in the same or a miscible solvent. The resulting precipitate is then collected by filtration and dried.

Visualization of Workflows

The following diagrams illustrate the proposed synthetic and purification workflows.

Caption: Proposed synthetic workflow for N-Desmethylselegiline-d5.

Caption: General purification workflow for N-Desmethylselegiline-d5.

Conclusion

This technical guide outlines a robust and detailed approach for the synthesis and purification of N-Desmethylselegiline-d5. The proposed methods are based on well-established chemical principles and provide a clear pathway for researchers to obtain this essential internal standard. The successful synthesis and purification of high-purity N-Desmethylselegiline-d5 are paramount for the development of reliable and accurate bioanalytical methods for the study of Selegiline and its metabolites. Researchers are advised to adhere to all relevant safety protocols and to perform thorough analytical characterization to confirm the identity and purity of the final compound.

N-Desmethyl selegiline-d5 mechanism of action as a MAO-B inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the mechanism of action of N-Desmethyl selegiline-d5 as a selective and irreversible inhibitor of Monoamine Oxidase B (MAO-B). N-Desmethylselegiline is the primary active metabolite of selegiline, a therapeutic agent used in the management of Parkinson's disease and major depressive disorder. The deuterated isotopologue, this compound, serves as a crucial internal standard for its quantitative analysis. This document details the molecular interactions, quantitative inhibitory data, experimental protocols for assessing its activity, and visual representations of the key pathways involved.

Introduction

Monoamine Oxidase B (MAO-B) is a mitochondrial outer membrane enzyme responsible for the oxidative deamination of several key neurotransmitters, most notably dopamine.[1] Inhibition of MAO-B increases the synaptic concentration of dopamine, a strategy that has proven effective in mitigating the motor symptoms of Parkinson's disease.[1] Selegiline and its principal active metabolite, N-desmethylselegiline, are propargylamine-based irreversible inhibitors of MAO-B.[2] The deuterated form, this compound, in which five hydrogen atoms on the phenyl ring are replaced by deuterium, is primarily utilized as an internal standard in pharmacokinetic and metabolic studies due to its mass shift, which allows for clear differentiation from the endogenous compound in mass spectrometry-based analyses.[3][4] While its primary application is analytical, its mechanism of action as a MAO-B inhibitor is fundamentally the same as its non-deuterated counterpart.

Mechanism of Action: Irreversible Inhibition of MAO-B

N-Desmethylselegiline is classified as a "suicide" or mechanism-based inhibitor of MAO-B.[2] This signifies that the enzyme's own catalytic activity transforms the inhibitor into a reactive species that covalently binds to the enzyme, leading to its irreversible inactivation. The core of this inhibitory action lies in the N-propargylamine moiety of the molecule.

The process of irreversible inhibition is understood to occur in a multi-step sequence:

-

Non-covalent Binding: N-Desmethylselegiline initially binds reversibly to the active site of the MAO-B enzyme.

-

Enzymatic Oxidation (Hydride Abstraction): The flavin adenine dinucleotide (FAD) cofactor within the MAO-B active site abstracts a hydride ion from the methylene group adjacent to the propargyl group of N-desmethylselegiline.[5][6] This is the rate-limiting step in the inactivation process.

-

Formation of a Reactive Intermediate: This oxidation generates a highly reactive allene intermediate.

-

Covalent Adduct Formation: The reactive intermediate then rapidly forms a covalent bond with the N5 atom of the FAD cofactor.[5][6] This covalent adduct permanently modifies the cofactor, rendering the MAO-B enzyme catalytically inactive.

The deuteration on the phenyl ring of this compound is not at a site where covalent bonds are broken during the enzymatic inactivation of MAO-B. Therefore, a significant kinetic isotope effect on the rate of inhibition is not anticipated.

Quantitative Inhibitory Data

While specific IC50 or Ki values for this compound are not extensively reported in peer-reviewed literature, as it is predominantly used as an analytical standard, the inhibitory potency of the non-deuterated N-desmethylselegiline has been characterized.

| Compound | Assay Type | Species | IC50 (nmol/L) | Reference |

| Selegiline | in vitro | Rat Brain | 11.25 | [7] |

| N-Desmethylselegiline | in vitro | Rat Brain | 625.00 | [7] |

In a study involving human subjects, a single 10 mg oral dose of N-desmethylselegiline resulted in a 63.7 +/- 12.7% inhibition of platelet MAO-B activity, compared to 96.4 +/- 3.9% inhibition by a 10 mg dose of selegiline.[8] Despite its lower potency in in vitro assays compared to selegiline, N-desmethylselegiline is considered an orally active, irreversible inhibitor of MAO-B.[8] The return of platelet MAO-B activity to baseline levels within two weeks following administration confirms the irreversible nature of the inhibition for both compounds.[8]

Signaling and Reaction Pathways

MAO-B Catalytic Cycle

The following diagram illustrates the normal catalytic cycle of MAO-B in the oxidative deamination of a monoamine substrate.

Irreversible Inhibition by N-Desmethylselegiline

The following diagram depicts the step-by-step mechanism of irreversible inhibition of MAO-B by N-desmethylselegiline.

Experimental Protocols

The following is a detailed methodology for a fluorometric in vitro assay to determine the inhibitory activity of this compound on MAO-B.

Materials and Reagents

-

Recombinant human MAO-B enzyme

-

MAO-B Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)

-

This compound (Test Inhibitor)

-

Selegiline (Positive Control Inhibitor)

-

MAO-B Substrate (e.g., Benzylamine or Tyramine)

-

Fluorescent Probe (e.g., Amplex Red or equivalent)

-

Horseradish Peroxidase (HRP)

-

96-well black, flat-bottom microplates

-

Microplate reader with fluorescence detection (Excitation/Emission = ~535/587 nm)

-

Standard laboratory equipment (pipettes, tubes, etc.)

-

DMSO (for dissolving inhibitor)

Reagent Preparation

-

MAO-B Assay Buffer: Prepare and bring to room temperature before use.

-

Test Inhibitor (this compound): Dissolve the compound in DMSO to create a high-concentration stock solution. Prepare serial dilutions of the stock solution in MAO-B Assay Buffer to achieve the desired final test concentrations. The final DMSO concentration in the assay should not exceed 1-2%.

-

Positive Control (Selegiline): Prepare a stock solution and serial dilutions in the same manner as the test inhibitor.

-

MAO-B Enzyme Working Solution: Dilute the recombinant MAO-B enzyme stock solution with MAO-B Assay Buffer to the desired working concentration. This should be prepared fresh for each experiment.

-

Substrate/Probe Working Solution: Prepare a solution containing the MAO-B substrate, fluorescent probe, and HRP in MAO-B Assay Buffer. The exact concentrations should be optimized based on the specific kit or reagents used.

Assay Procedure

The following workflow diagram outlines the key steps of the experimental protocol.

Step-by-Step Protocol:

-

Plate Setup:

-

Add 10 µL of the various dilutions of this compound to the designated wells of the 96-well plate.

-

Add 10 µL of the selegiline dilutions to the positive control wells.

-

Add 10 µL of MAO-B Assay Buffer with the same final DMSO concentration to the "Enzyme Control" (100% activity) wells.

-

Add 10 µL of MAO-B Assay Buffer to the "Blank" (no enzyme) wells.

-

-

Enzyme Addition:

-

Add 50 µL of the MAO-B enzyme working solution to all wells except the blank controls.

-

Add 50 µL of MAO-B Assay Buffer to the blank control wells.

-

-

Incubation:

-

Incubate the plate for 10 minutes at 37°C to allow the inhibitor to interact with the enzyme.

-

-

Reaction Initiation:

-

Add 40 µL of the Substrate/Probe working solution to all wells to start the enzymatic reaction.

-

-

Fluorescence Measurement:

-

Immediately place the plate in a microplate reader pre-set to 37°C.

-

Measure the fluorescence intensity (Ex/Em = ~535/587 nm) in kinetic mode, taking readings every 1-2 minutes for a total of 30-60 minutes.

-

-

Data Analysis:

-

Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time plot) for each well.

-

Normalize the rates relative to the enzyme control (100% activity) and blank (0% activity).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

-

Conclusion

This compound, while primarily an analytical tool, functions as a potent, selective, and irreversible inhibitor of MAO-B through a mechanism-based inactivation pathway involving the formation of a covalent adduct with the FAD cofactor. Its inhibitory properties are comparable to its non-deuterated counterpart, N-desmethylselegiline. The experimental protocols outlined in this guide provide a robust framework for the in vitro characterization of its MAO-B inhibitory activity. A thorough understanding of its mechanism of action is essential for its application in research and for interpreting data from studies where it is used as an internal standard.

References

- 1. Selegiline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Selegiline Hydrochloride Capsules, 5 mg [dailymed.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound/ DesMethyl deprenyl-D5 | 1217977-04-2 [chemicalbook.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Kinetic evaluation of MAO-B-activity following oral administration of selegiline and desmethyl-selegiline in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Desmethylselegiline, a metabolite of selegiline, is an irreversible inhibitor of monoamine oxidase type B in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacokinetic Profile and Metabolic Fate of N-Desmethylselegiline: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the pharmacokinetics and metabolism of N-Desmethylselegiline, a primary active metabolite of selegiline. Selegiline is a critical therapeutic agent for Parkinson's disease and major depressive disorder. Understanding the metabolic and pharmacokinetic characteristics of N-Desmethylselegiline is paramount for optimizing therapeutic strategies and developing new chemical entities. This document synthesizes available data on its absorption, distribution, metabolism, and excretion, details the experimental methodologies used for its characterization, and visualizes its metabolic pathway and analytical workflows. The deuterated isotopologue, N-Desmethylselegiline-d5, serves as an essential tool in these analytical methods, enabling precise quantification in biological matrices.

Introduction to N-Desmethylselegiline

N-Desmethylselegiline, also known as norselegiline, is a pharmacologically active metabolite of selegiline.[1] Like its parent compound, it is a selective and irreversible inhibitor of monoamine oxidase B (MAO-B), an enzyme responsible for the degradation of key neurotransmitters such as dopamine.[1] The inhibition of MAO-B by N-Desmethylselegiline contributes to the overall therapeutic effect of selegiline by increasing dopaminergic activity in the central nervous system.[2]

Pharmacokinetics of N-Desmethylselegiline

The pharmacokinetic profile of N-Desmethylselegiline has been characterized in human studies, primarily following the administration of selegiline.

Table 1: Pharmacokinetic Parameters of N-Desmethylselegiline in Humans Following Oral Administration of Selegiline

| Parameter | Value | Conditions | Reference |

| Mean Serum Concentration (steady state) | 0.9 ± 0.7 ng/mL | Continuous selegiline therapy in patients with Parkinson's or Alzheimer's disease. | [3] |

| Mean Serum Concentration (chronic) | 7.4 ng/mL | 10 mg daily dose of selegiline. | [4] |

| Elimination Half-Life | 2.6 to 11 hours | As a metabolite of selegiline. The half-life increases with continuous use. | [1] |

| Elimination Half-Life (multiple doses) | 3.4 - 5.3 hours | Following 10 mg daily oral selegiline HCl for 8 days in healthy volunteers. | [5] |

| AUCτ (Day 1) | Not specified, but increased 1.5-fold by Day 8 | Following 10 mg daily oral selegiline HCl for 8 days in healthy volunteers. | [5] |

AUCτ: Area under the concentration-time curve over a dosing interval.

Metabolism of Selegiline and the Formation of N-Desmethylselegiline

Selegiline undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 enzyme system, to form three major active metabolites: N-Desmethylselegiline, L-methamphetamine, and L-amphetamine.[2][3] N-Desmethylselegiline can be further metabolized to L-amphetamine.[4]

Metabolic Pathway of Selegiline

The following diagram illustrates the metabolic conversion of selegiline to its primary metabolites.

References

- 1. Desmethylselegiline - Wikipedia [en.wikipedia.org]

- 2. Selegiline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Pharmacokinetics and metabolism of selegiline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Multiple-dose pharmacokinetics of selegiline and desmethylselegiline suggest saturable tissue binding - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of N-Desmethyl Selegiline-d5 in Advancing Parkinson's Disease Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Desmethyl selegiline-d5, a deuterated isotopologue of the primary active metabolite of selegiline, serves a critical function in the research and development of therapeutics for Parkinson's disease. This technical guide provides an in-depth analysis of its application as an internal standard in pharmacokinetic and metabolic studies of selegiline, a monoamine oxidase-B (MAO-B) inhibitor used in Parkinson's treatment. Furthermore, this document explores the neuroprotective properties of its non-deuterated counterpart, N-desmethylselegiline, and details the experimental protocols for its quantification and the investigation of its mechanisms of action. Diagrams illustrating the metabolic fate of selegiline, a standard bioanalytical workflow, and the neuroprotective signaling pathways are provided to enhance understanding.

Introduction: Selegiline and its Metabolite, N-Desmethylselegiline

Selegiline is a selective, irreversible inhibitor of monoamine oxidase type B (MAO-B), an enzyme responsible for the degradation of dopamine in the brain.[1][2] By inhibiting MAO-B, selegiline increases dopaminergic activity, which is beneficial in the management of Parkinson's disease, a neurodegenerative disorder characterized by the loss of dopamine-producing neurons.[3][4][5] Selegiline is extensively metabolized in the liver, primarily through N-dealkylation, to form several metabolites, including N-desmethylselegiline (DMS), L-amphetamine, and L-methamphetamine.[1][2]

N-desmethylselegiline itself is an active metabolite, exhibiting MAO-B inhibitory properties and demonstrating neuroprotective effects independent of MAO-B inhibition.[2][6] These neuroprotective actions, which include anti-apoptotic and antioxidant effects, have made N-desmethylselegiline a molecule of significant interest in Parkinson's disease research.[6][7][8]

The Critical Role of this compound in Bioanalysis

In pharmacokinetic studies, which are essential for determining the absorption, distribution, metabolism, and excretion (ADME) of a drug, the use of a stable isotope-labeled internal standard is the gold standard for quantitative analysis by mass spectrometry. This compound, where five hydrogen atoms are replaced with deuterium, is chemically identical to N-desmethylselegiline but has a higher molecular weight. This mass difference allows it to be distinguished by a mass spectrometer.

The primary utility of this compound is to ensure the accuracy and precision of the quantification of N-desmethylselegiline in biological matrices such as plasma, serum, and cerebrospinal fluid.[9][10] It is added to biological samples at a known concentration at the beginning of the sample preparation process. Because it behaves identically to the endogenous N-desmethylselegiline throughout extraction, chromatography, and ionization, any sample loss or variation in instrument response affects both the analyte and the internal standard equally.[9][10] This allows for reliable correction and accurate quantification of the analyte's concentration.

Quantitative Data in Selegiline and N-Desmethylselegiline Research

The following tables summarize key quantitative data from pharmacokinetic and pharmacodynamic studies of selegiline and its metabolite, N-desmethylselegiline.

Table 1: Pharmacokinetic Parameters of Selegiline and N-Desmethylselegiline (DMS) in Humans

| Parameter | Selegiline | N-Desmethylselegiline (DMS) | Reference(s) |

| Oral Bioavailability | ~10% | Significantly higher than selegiline | [2][3] |

| Time to Peak Plasma Concentration (Tmax) | < 1 hour | Variable, influenced by selegiline administration | [2] |

| Elimination Half-Life (t½) | ~1.5 hours (single dose), increases with multiple doses | ~2 hours (single dose), increases with multiple doses | [2] |

| Plasma Protein Binding | High | Data not specified | |

| Metabolism | Extensive first-pass metabolism | Metabolized from selegiline | [2][3] |

| Excretion | Primarily renal | Excreted in urine | [1] |

Table 2: Concentrations of Selegiline Metabolites in Human Plasma/Serum

| Metabolite | Concentration Range | Dosing Regimen | Reference(s) |

| N-Desmethylselegiline | Markedly higher than selegiline | Single oral dose of selegiline | [3] |

| L-amphetamine | Variable | Single oral dose of selegiline | [2] |

| L-methamphetamine | Variable | Single oral dose of selegiline | [2] |

Table 3: In Vitro Neuroprotective Effects of N-Desmethylselegiline

| Experimental Model | Toxin/Stressor | N-Desmethylselegiline Concentration | Observed Effect | Reference(s) |

| Mesencephalic dopamine neurons | NMDA | Lower concentrations than selegiline | Protection from excitotoxicity | [6] |

| SK-N-SH neurons | MPP+ | 10-50 µM | Attenuation of apoptosis markers | [5] |

| Rat neural stem cells | Hydrogen Peroxide | 20 µM | Increased cell viability, decreased apoptosis | [11] |

Experimental Protocols

Quantification of N-Desmethylselegiline in Human Plasma using LC-MS/MS with this compound Internal Standard

This protocol provides a general framework for the analysis of N-desmethylselegiline in plasma. Specific parameters may require optimization based on the instrumentation and reagents available.

Objective: To accurately quantify the concentration of N-desmethylselegiline in human plasma samples.

Materials:

-

Human plasma samples

-

N-Desmethyl selegiline analytical standard

-

This compound internal standard (IS)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Protein precipitation solvent (e.g., acetonitrile or methanol)

-

Centrifuge tubes

-

Autosampler vials

-

High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS)

Procedure:

-

Preparation of Standards and Quality Controls (QCs):

-

Prepare stock solutions of N-desmethylselegiline and this compound in methanol.

-

Prepare a series of calibration standards by spiking blank human plasma with known concentrations of N-desmethylselegiline.

-

Prepare QC samples at low, medium, and high concentrations in blank human plasma.

-

-

Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma sample (unknown, standard, or QC), add a fixed amount of the this compound internal standard solution.

-

Add 300 µL of ice-cold protein precipitation solvent (e.g., acetonitrile).

-

Vortex the mixture for 1 minute to precipitate plasma proteins.

-

Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried residue in a specific volume of the mobile phase (e.g., 100 µL).

-

Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Chromatographic Separation:

-

Column: A suitable C18 reversed-phase column.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient to separate N-desmethylselegiline from other plasma components.

-

Flow Rate: A typical flow rate for the column used.

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometric Detection:

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

N-desmethylselegiline: Monitor the transition of the precursor ion to a specific product ion (e.g., m/z 174.1 -> 91.1).

-

This compound: Monitor the transition of the deuterated precursor ion to its corresponding product ion (e.g., m/z 179.1 -> 96.1).

-

-

Optimize MS parameters (e.g., collision energy, declustering potential) for maximum signal intensity.

-

-

-

Data Analysis:

-

Integrate the peak areas for both N-desmethylselegiline and this compound.

-

Calculate the peak area ratio (analyte/internal standard).

-

Construct a calibration curve by plotting the peak area ratio against the known concentrations of the calibration standards.

-

Determine the concentration of N-desmethylselegiline in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

In Vitro Neuroprotection Assay: Assessing the Effect of N-Desmethylselegiline on Toxin-Induced Neuronal Cell Death

This protocol outlines a general method to evaluate the neuroprotective potential of N-desmethylselegiline against a neurotoxin in a neuronal cell line.

Objective: To determine if N-desmethylselegiline can protect neuronal cells from toxin-induced cell death.

Materials:

-

Neuronal cell line (e.g., SH-SY5Y, PC12)

-

Cell culture medium and supplements

-

N-desmethylselegiline

-

Neurotoxin (e.g., MPP+, 6-hydroxydopamine, rotenone)

-

Cell viability assay kit (e.g., MTT, MTS)

-

Apoptosis assay kit (e.g., Annexin V/Propidium Iodide)

-

Multi-well cell culture plates

-

Plate reader

Procedure:

-

Cell Culture:

-

Culture the neuronal cells according to standard protocols.

-

Seed the cells into multi-well plates at an appropriate density and allow them to adhere overnight.

-

-

Treatment:

-

Prepare a stock solution of N-desmethylselegiline in a suitable solvent (e.g., DMSO) and dilute it to various working concentrations in the cell culture medium.

-

Pre-treat the cells with different concentrations of N-desmethylselegiline for a specific duration (e.g., 1-2 hours).

-

Include a vehicle control group (treated with the solvent alone).

-

-

Toxin Exposure:

-

Prepare a stock solution of the neurotoxin and dilute it to a final concentration known to induce significant cell death.

-

Add the neurotoxin to the wells containing the N-desmethylselegiline-treated cells and the control wells.

-

Include a control group treated with the neurotoxin alone.

-

Incubate the cells for a period sufficient to induce cell death (e.g., 24-48 hours).

-

-

Assessment of Cell Viability and Apoptosis:

-

Cell Viability Assay (e.g., MTT):

-

Add the MTT reagent to each well and incubate according to the manufacturer's instructions.

-

Solubilize the formazan crystals and measure the absorbance at the appropriate wavelength using a plate reader.

-

Calculate cell viability as a percentage of the untreated control.

-

-

Apoptosis Assay (e.g., Annexin V/PI):

-

Stain the cells with Annexin V and Propidium Iodide according to the manufacturer's protocol.

-

Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic and necrotic cells.

-

-

-

Data Analysis:

-

Compare the cell viability and apoptosis rates between the different treatment groups.

-

Determine if N-desmethylselegiline treatment resulted in a statistically significant increase in cell viability and/or a decrease in apoptosis in the presence of the neurotoxin.

-

Visualizing Key Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the metabolic pathway of selegiline, a typical bioanalytical workflow, and the proposed neuroprotective signaling pathways of N-desmethylselegiline.

Metabolic Pathway of Selegiline

References

- 1. Metabolism of selegiline [(-)-deprenyl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Clinical pharmacokinetics and pharmacodynamics of selegiline. An update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Dose linearity study of selegiline pharmacokinetics after oral administration: evidence for strong drug interaction with female sex steroids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Neuroprotective actions of selegiline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Neuroprotective actions of Selegiline in inhibiting 1-methyl, 4-phenyl, pyridinium ion (MPP+)-induced apoptosis in SK-N-SH neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. L-(-)-desmethylselegiline, a metabolite of selegiline [L-(-)-deprenyl], protects mesencephalic dopamine neurons from excitotoxicity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A novel neuroprotective mechanism of selegiline by suppressing the pro-apoptotic activity of protein disulfide isomerase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Neuroprotective Function of Rasagiline and Selegiline, Inhibitors of Type B Monoamine Oxidase, and Role of Monoamine Oxidases in Synucleinopathies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Neuroprotective effects of selegiline on rat neural stem cells treated with hydrogen peroxide - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Isotopic Labeling of N-Desmethyl selegiline-d5

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of N-Desmethyl selegiline-d5, a deuterated analog of a key metabolite of selegiline. It is primarily utilized as an internal standard in bioanalytical studies to ensure the accuracy and precision of quantitative analyses. This document details its isotopic labeling, physicochemical properties, the metabolic pathway of its parent compound, and a representative analytical methodology.

Core Concepts: Isotopic Labeling and its Application

Isotopic labeling is a technique used to track the passage of an isotope through a reaction, metabolic pathway, or cell. In the context of drug development and pharmacokinetics, stable isotope-labeled compounds, such as those containing deuterium (²H or D), are invaluable tools. This compound is a prime example, serving as an ideal internal standard for mass spectrometry-based quantification of N-Desmethyl selegiline in biological matrices. The five deuterium atoms on the phenyl ring give it a distinct mass-to-charge ratio (m/z) from the unlabeled analyte, while maintaining nearly identical physicochemical properties, ensuring it behaves similarly during sample preparation and analysis.[1][2][3]

Physicochemical Properties and Isotopic Labeling of this compound

This compound is the deuterium-labeled form of N-Desmethyl selegiline, the primary active metabolite of selegiline, a selective irreversible monoamine oxidase-B (MAO-B) inhibitor used in the treatment of Parkinson's disease.[2] The key feature of this compound is the incorporation of five deuterium atoms, which provides a distinct and stable isotopic signature.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Name | N-(1-(phenyl-d5)propan-2-yl)prop-2-yn-1-amine | |

| Molecular Formula | C₁₂H₁₀D₅N | [2][4] |

| Molecular Weight | 178.29 g/mol | [2][4] |

| CAS Number | 1217977-04-2 | [2][4] |

| Form | Typically available as a hydrochloride salt | [3] |

| Purity | High purity standards are commercially available | |

| Storage | Recommended storage at -20°C |

Isotopic Labeling: The five deuterium atoms in this compound are located on the phenyl ring. This is inferred from the chemical name "N-(1-(phenyl-d5)propan-2-yl)prop-2-yn-1-amine" provided by commercial suppliers. This specific placement of the deuterium atoms ensures their stability during metabolic processes and analytical procedures, a critical requirement for a reliable internal standard.

Synthesis of this compound

A likely approach involves the use of a deuterated starting material, such as benzene-d6. The synthesis could proceed through the following general steps:

-

Friedel-Crafts acylation of benzene-d6 with a suitable acyl halide to introduce the propane backbone.

-

Reductive amination to introduce the amine group.

-

N-propargylation to add the propargyl group to the secondary amine, yielding this compound.

This proposed pathway ensures the deuterium atoms are incorporated into the stable aromatic ring structure.

Metabolic Pathway of Selegiline

N-Desmethyl selegiline is a major metabolite of selegiline. Understanding this metabolic pathway is crucial for interpreting pharmacokinetic data and the role of this compound as an internal standard. The metabolism of selegiline primarily occurs in the liver and involves N-dealkylation and N-depropargylation.

References

N-Desmethyl Selegiline-d5: A Technical Guide to its Certificate of Analysis and Purity

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the Certificate of Analysis (CoA) and purity assessment of N-Desmethyl selegiline-d5. This deuterated analog of a key selegiline metabolite is crucial as an internal standard in pharmacokinetic and metabolic studies. Understanding its purity and identity is paramount for generating accurate and reproducible research data.

Introduction to this compound

This compound is the deuterium-labeled form of N-desmethyl selegiline, the primary active metabolite of selegiline. Selegiline is a selective irreversible inhibitor of monoamine oxidase-B (MAO-B), utilized in the management of Parkinson's disease and major depressive disorder. The incorporation of five deuterium atoms into the phenyl ring of N-desmethyl selegiline creates a stable, isotopically-labeled internal standard, essential for quantitative analysis by mass spectrometry-based methods such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). Its use allows for the precise differentiation and quantification of the analyte from the internal standard, correcting for variations during sample preparation and analysis.

A Certificate of Analysis for a reference standard like this compound is a critical document that provides assurance of its identity, purity, and quality. It is the foundation upon which the reliability of subsequent analytical measurements is built.

The Certificate of Analysis: A Blueprint of Quality

A Certificate of Analysis is a formal document issued by the manufacturer that confirms a product meets its predetermined specifications. For a reference standard like this compound, the CoA provides a detailed summary of the analytical tests performed to verify its chemical identity and purity.

Below is a diagram illustrating the typical workflow for the generation of a Certificate of Analysis for a chemical reference standard.

Caption: Workflow for Generating a Certificate of Analysis.

Quantitative Data Summary

The following tables summarize the typical specifications and results found on a Certificate of Analysis for N-Desmethyl selegiline and its deuterated analog. The data for the non-deuterated form is based on a representative Certificate of Analysis for R-(-)-N-Demethyl Deprenyl.

Table 1: Identity and Physicochemical Properties

| Parameter | Specification | Representative Result (N-Desmethyl selegiline) | This compound |

| Chemical Name | (αR)-α-Methyl-N-2-propynyl-benzeneethanamine | Conforms | (αR)-α-Methyl-N-2-propynyl-(benzene-d5)-ethanamine |

| Molecular Formula | C₁₂H₁₅N | C₁₂H₁₅N | C₁₂H₁₀D₅N |

| Molecular Weight | 173.25 g/mol | 173.25 g/mol | 178.29 g/mol |

| CAS Number | 56862-28-3 | 56862-28-3 | 1217977-04-2 |

| Appearance | Colourless to Dark Orange Oil | Dark Yellow to Dark Orange Oil | Typically a solid or oil |

| Solubility | Chloroform (Slightly), Methanol (Slightly) | Conforms | Similar solubility profile expected |

Table 2: Purity and Analytical Data

| Test | Specification | Representative Result (N-Desmethyl selegiline) | Expected Result (this compound) |

| Purity (by HPLC) | >95% | 95.65% (at 205 nm) | ≥98% (typical for internal standards) |

| ¹H NMR | Conforms to structure | Conforms | Conforms to the deuterated structure |

| Mass Spectrometry | Conforms to structure | Conforms | Conforms, showing the expected mass shift due to deuterium |

| Isotopic Purity | Not Applicable | Not Applicable | ≥99% atom % D |

Experimental Protocols

Detailed methodologies are crucial for the replication and verification of the results presented in a Certificate of Analysis. Below are representative protocols for the key analytical techniques used to assess the purity and identity of this compound.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is the primary method for determining the purity of non-volatile and thermally labile compounds. It separates the main compound from any impurities, and the purity is calculated based on the relative peak areas.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size) is commonly used.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol). The composition can be isocratic (constant) or a gradient (varied over time).

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at a wavelength where the analyte has significant absorbance (e.g., 205 nm).

-

Sample Preparation: The reference standard is accurately weighed and dissolved in a suitable solvent (e.g., mobile phase or a component of it) to a known concentration.

-

Analysis: The prepared sample is injected into the HPLC system. The area of the main peak is compared to the total area of all peaks to determine the purity.

Caption: HPLC Purity Analysis Workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Identity Confirmation

NMR spectroscopy provides detailed information about the chemical structure of a molecule, confirming the identity of the compound. For this compound, ¹H NMR is used to confirm the presence and structure of the non-deuterated parts of the molecule, and the absence of signals from the deuterated phenyl ring.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent: A deuterated solvent in which the sample is soluble (e.g., Chloroform-d, Methanol-d₄).

-

Sample Preparation: A small amount of the reference standard is dissolved in the deuterated solvent.

-

Analysis: The ¹H NMR spectrum is acquired. The chemical shifts, splitting patterns, and integration of the peaks are compared to the expected structure of this compound. The absence of aromatic protons confirms the deuteration of the phenyl ring.

Mass Spectrometry (MS) for Identity and Isotopic Purity

Mass spectrometry is used to confirm the molecular weight of the compound and, for deuterated standards, to assess the isotopic purity.

-

Instrumentation: A mass spectrometer, often coupled with a chromatographic inlet (GC-MS or LC-MS).

-

Ionization Technique: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) for LC-MS, or electron ionization (EI) for GC-MS.

-

Analysis:

-

Identity Confirmation: The mass spectrum will show a molecular ion (or a protonated/adduct ion) corresponding to the molecular weight of this compound (178.29 g/mol ).

-

Isotopic Purity: The mass spectrum will show a distribution of isotopologues. The relative intensity of the peak for the d5 compound compared to the peaks for d0 to d4 compounds is used to calculate the isotopic purity.

-

Caption: Mass Spectrometry Analysis Pathway.

Conclusion

The Certificate of Analysis for this compound is an indispensable document for any researcher using this internal standard. It provides the necessary assurance of the material's identity, purity, and quality, which are fundamental for the integrity of experimental data. By understanding the data presented in the CoA and the experimental protocols used to generate it, scientists and drug development professionals can confidently use this critical reagent in their quantitative analytical workflows.

N-Desmethylselegiline: A Comprehensive Technical Guide on its Discovery and History

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Introduction

N-Desmethylselegiline (DMS), also known as norselegiline or N-propargyl-L-amphetamine, is a primary and pharmacologically active metabolite of the well-known monoamine oxidase-B (MAO-B) inhibitor, selegiline (L-deprenyl). Initially identified as a product of selegiline's extensive first-pass metabolism, N-desmethylselegiline has emerged as a molecule of significant interest in its own right. Its discovery and subsequent characterization have not only contributed to a deeper understanding of selegiline's complex pharmacology but have also opened new avenues for the development of neuroprotective and therapeutic agents. This technical guide provides a comprehensive overview of the discovery, history, and key experimental data related to N-desmethylselegiline, tailored for an audience of researchers, scientists, and drug development professionals.

Discovery and Historical Context

The journey of N-desmethylselegiline is intrinsically linked to the development of its parent compound, selegiline. Selegiline was synthesized in 1962 by Zoltán Ecseri at Chinoin Pharmaceuticals in Hungary and was later characterized by Joseph Knoll and his team at Semmelweis University.[1] The initial focus of selegiline research was on its properties as a selective irreversible inhibitor of MAO-B.

The identification of N-desmethylselegiline as a metabolite of selegiline emerged from pharmacokinetic studies in the 1980s and 1990s. Early investigations into the metabolism of selegiline in both animals and humans revealed that it is extensively biotransformed in the liver, primarily by the cytochrome P450 enzyme system, with CYP2B6 and CYP2C19 being key players.[2] These studies consistently identified three major metabolites: N-desmethylselegiline, L-methamphetamine, and L-amphetamine.[3][4]

A pivotal moment in the history of N-desmethylselegiline was the discovery that it was not an inert byproduct but possessed significant biological activity. Research by Borbe and colleagues in 1990 demonstrated that N-desmethylselegiline is also an irreversible inhibitor of MAO-B, albeit less potent than selegiline in in vitro assays.[5] This finding spurred further investigation into the potential contribution of N-desmethylselegiline to the overall therapeutic and neuroprotective effects observed with selegiline administration. Subsequent studies in humans confirmed its activity as an orally active, irreversible MAO-B inhibitor.[4]

Pharmacological Profile

Monoamine Oxidase-B Inhibition

N-desmethylselegiline is a selective and irreversible inhibitor of monoamine oxidase B (MAO-B).[6] Inhibition of MAO-B leads to a decrease in the breakdown of dopamine in the brain, thereby increasing its synaptic availability. This mechanism is central to the therapeutic effects of MAO-B inhibitors in Parkinson's disease.

The inhibitory potency of N-desmethylselegiline on MAO-B has been quantified in various studies. While it is generally found to be less potent than selegiline in in vitro settings, the difference in potency is significantly reduced in in vivo models.[5][7]

Table 1: Comparative MAO-B Inhibitory Potency of Selegiline and N-Desmethylselegiline

| Compound | Assay Type | IC50 Value | Relative Potency (to Selegiline) | Reference |

| Selegiline | in vitro (rat brain) | 11.25 nmol/L | 1 | [7] |

| N-Desmethylselegiline | in vitro (rat brain) | 625.00 nmol/L | ~1/56 | [7] |

| Selegiline | ex vivo (rat brain, oral) | - | 1 | [5] |

| N-Desmethylselegiline | ex vivo (rat brain, oral) | - | ~1/3 | [5] |

| Selegiline | Platelet MAO-B inhibition (human, oral) | 96.4 ± 3.9% | 1 | [4] |

| N-Desmethylselegiline | Platelet MAO-B inhibition (human, oral) | 63.7 ± 12.7% | ~2/3 | [4] |

Neuroprotective Effects

A significant area of research for N-desmethylselegiline has been its neuroprotective properties, which appear to be independent of its MAO-B inhibitory activity.[8] Studies have shown that N-desmethylselegiline can protect neurons from various insults, including excitotoxicity induced by N-methyl-D-aspartate (NMDA) and oxidative stress.[9] In some experimental models, N-desmethylselegiline has demonstrated even greater neuroprotective efficacy than selegiline itself.[9]

The proposed mechanisms underlying these neuroprotective effects are multifaceted and include the induction of anti-apoptotic proteins like Bcl-2 and the modulation of neurotrophic factor signaling.[10] Furthermore, both selegiline and N-desmethylselegiline have been found to interact with and inhibit the glycolytic enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH), an interaction that may contribute to their neuroprotective actions.[8] More recent research has also implicated the inhibition of the pro-apoptotic activity of protein disulfide isomerase (PDI) as a novel neuroprotective mechanism of selegiline, a pathway that may also be relevant for N-desmethylselegiline.[5]

Pharmacokinetics

N-desmethylselegiline is formed from selegiline through N-demethylation, a process primarily catalyzed by CYP2B6.[2] It is further metabolized to levoamphetamine.[2] A notable pharmacokinetic characteristic of orally administered N-desmethylselegiline is its significantly higher bioavailability compared to selegiline, which undergoes extensive first-pass metabolism.[4]

Table 2: Pharmacokinetic Parameters of Selegiline and N-Desmethylselegiline in Humans (Single Oral 10 mg Dose)

| Parameter | Selegiline | N-Desmethylselegiline | Reference |

| Bioavailability | Low (~10%) | High | [11] |

| Tmax (hours) | 1.4 ± 1.4 | 27 ± 20 | [4] |

| AUC0-24h | ~33-fold lower than DMS | - | [4] |

| Half-life (single dose, hours) | 1.5 - 3.5 | 3.4 - 5.3 | [12] |

| Half-life (multiple doses, hours) | - | Increases with repeated dosing | [12] |

Experimental Protocols

Synthesis of N-Desmethylselegiline (N-Propargyl-L-amphetamine)

A plausible chemoenzymatic synthesis approach for (R)-N-desmethylselegiline involves the reductive amination of phenylacetone with propargylamine, catalyzed by an imine reductase (IRED).[13]

Materials:

-

Phenylacetone

-

Propargylamine

-

Imine Reductase (e.g., engineered IR36-M5)

-

Formaldehyde

-

Solvents (e.g., ethyl acetate, n-hexane)

-

Standard laboratory glassware and purification equipment (e.g., chromatography column)

Procedure:

-

Enzymatic Reductive Amination: Phenylacetone and propargylamine are reacted in the presence of the IRED catalyst to produce (R)-desmethylselegiline.[13]

-

Purification: The resulting (R)-desmethylselegiline is isolated and purified using standard techniques such as column chromatography.[13]

-

Characterization: The identity and purity of the synthesized compound are confirmed by analytical methods such as 1H and 13C NMR spectroscopy.[13]

MAO-B Inhibition Assay (Fluorometric Method)

This assay determines the in vitro inhibitory potency (IC50) of N-desmethylselegiline against MAO-B. The principle involves measuring the production of hydrogen peroxide, a byproduct of MAO-B activity, using a fluorometric probe.[14]

Materials:

-

Human recombinant MAO-B enzyme

-

N-Desmethylselegiline (test compound)

-

Selegiline (positive control)

-

MAO-B assay buffer (e.g., 100 mM potassium phosphate, pH 7.4)

-

MAO-B substrate (e.g., tyramine)

-

Fluorometric probe (e.g., Amplex® Red)

-

Horseradish peroxidase (HRP)

-

96-well black, flat-bottom plates

-

Fluorescence microplate reader

Procedure:

-

Reagent Preparation: Prepare stock solutions and serial dilutions of the test compound, positive control, MAO-B enzyme, substrate, and detection reagents in the assay buffer.[14]

-

Assay Setup: To the wells of a 96-well plate, add the assay buffer, the test compound at various concentrations (or vehicle control), and the MAO-B enzyme.[14]

-

Pre-incubation: Incubate the plate to allow the inhibitor to interact with the enzyme.[14]

-

Reaction Initiation: Add the substrate and detection reagents to initiate the enzymatic reaction.[14]

-

Fluorescence Measurement: Measure the fluorescence intensity kinetically using a microplate reader (excitation ~530-560 nm, emission ~580-590 nm).[14]

-

Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the percentage of inhibition relative to the vehicle control and calculate the IC50 value by fitting the data to a dose-response curve.[14]

Neuroprotection Assay against NMDA-Induced Excitotoxicity (MTT Assay)

This assay assesses the ability of N-desmethylselegiline to protect neuronal cells from excitotoxic cell death induced by NMDA. Cell viability is quantified using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[15][16]

Materials:

-

Neuronal cell line (e.g., SH-SY5Y or primary cortical neurons)

-

Cell culture medium and supplements

-

N-Desmethylselegiline

-

NMDA

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well tissue culture plates

-

Microplate reader

Procedure:

-

Cell Culture: Seed neuronal cells in a 96-well plate and allow them to adhere and grow.[17]

-

Treatment: Pre-treat the cells with various concentrations of N-desmethylselegiline for a specified period.

-

Induction of Excitotoxicity: Expose the cells to a neurotoxic concentration of NMDA. Include control wells with untreated cells and cells treated only with NMDA.

-

MTT Assay: After the treatment period, add MTT solution to each well and incubate to allow the formation of formazan crystals by viable cells.[15]

-

Solubilization: Add the solubilization solution to dissolve the formazan crystals.[15]

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.[16]

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control.

Signaling Pathways and Experimental Workflows

Selegiline Metabolism Pathway

The metabolic conversion of selegiline to N-desmethylselegiline and its subsequent metabolism can be visualized as follows:

Caption: Metabolic pathway of selegiline.

MAO-B Inhibition Assay Workflow

The experimental workflow for determining the MAO-B inhibitory activity of N-desmethylselegiline can be outlined as:

Caption: Workflow for MAO-B inhibition assay.

Neuroprotective Signaling Pathway of N-Desmethylselegiline

The proposed neuroprotective signaling cascade initiated by N-desmethylselegiline involves multiple components:

Caption: Neuroprotective signaling of N-desmethylselegiline.

Conclusion

The discovery of N-desmethylselegiline as a pharmacologically active metabolite of selegiline has significantly advanced our understanding of the therapeutic effects of MAO-B inhibitors. Its distinct properties, including its irreversible MAO-B inhibition and potent, MAO-B-independent neuroprotective effects, underscore its potential as a therapeutic agent in its own right. The higher oral bioavailability of N-desmethylselegiline compared to its parent compound presents an intriguing avenue for drug development, potentially offering a more consistent and predictable clinical response. Further research into its unique mechanisms of action, particularly its interaction with non-MAO targets like GAPDH and PDI, will be crucial in fully elucidating its therapeutic potential for neurodegenerative diseases. This technical guide provides a foundational understanding of the discovery, history, and key experimental data of N-desmethylselegiline, serving as a valuable resource for the scientific and drug development communities.

References

- 1. zjms.hmu.edu.krd [zjms.hmu.edu.krd]

- 2. Pharmacology of selegiline - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. Desmethylselegiline, a metabolite of selegiline, is an irreversible inhibitor of monoamine oxidase type B in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A novel neuroprotective mechanism of selegiline by suppressing the pro-apoptotic activity of protein disulfide isomerase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. research.uaeu.ac.ae [research.uaeu.ac.ae]

- 7. Kinetic evaluation of MAO-B-activity following oral administration of selegiline and desmethyl-selegiline in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Desmethylselegiline - Wikipedia [en.wikipedia.org]

- 9. L-(-)-desmethylselegiline, a metabolite of selegiline [L-(-)-deprenyl], protects mesencephalic dopamine neurons from excitotoxicity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Neuroprotective Function of Rasagiline and Selegiline, Inhibitors of Type B Monoamine Oxidase, and Role of Monoamine Oxidases in Synucleinopathies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Clinical pharmacokinetics and pharmacodynamics of selegiline. An update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Multiple-dose pharmacokinetics of selegiline and desmethylselegiline suggest saturable tissue binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Chemoenzymatic Synthesis of Selegiline: An Imine Reductase-Catalyzed Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. MTT assay protocol | Abcam [abcam.com]

- 16. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 17. protocols.io [protocols.io]

N-Desmethylselegiline: A Technical Guide to its Neuroprotective Mechanisms

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

N-Desmethylselegiline (DMS), the primary active metabolite of the monoamine oxidase-B (MAO-B) inhibitor selegiline, has emerged as a potent neuroprotective agent in its own right. Extensive preclinical research has demonstrated that its protective capabilities extend beyond simple MAO-B inhibition, encompassing a multi-faceted approach that includes direct anti-apoptotic actions, mitochondrial stabilization, induction of crucial neurotrophic factors, and mitigation of excitotoxicity. Evidence suggests that DMS may be the primary mediator of the neuroprotective effects observed with selegiline administration, and in some cases, exhibits greater potency than the parent compound.[1] This technical guide provides an in-depth review of the core mechanisms, summarizes key quantitative data, details relevant experimental protocols, and visualizes the complex signaling pathways involved in the neuroprotective effects of N-Desmethylselegiline.

Core Mechanisms of Neuroprotection

The neuroprotective profile of N-Desmethylselegiline is not attributable to a single mode of action but rather a synergistic combination of several key mechanisms. These effects are largely independent of its activity as an irreversible inhibitor of MAO-B.[2][3]

Anti-Apoptotic Activity

A primary mechanism of DMS-mediated neuroprotection is the direct inhibition of the apoptotic cascade. Apoptosis, or programmed cell death, is a critical factor in the progression of neurodegenerative diseases. DMS intervenes at multiple points in this pathway:

-

Mitochondrial Stabilization: DMS helps to block the apoptosis-related fall in the mitochondrial membrane potential, a key initiating event in the intrinsic apoptotic pathway.[3][4] It prevents the opening of the mitochondrial permeability transition pore (mPTP), which would otherwise lead to the release of pro-apoptotic factors like cytochrome c.[5][6]

-

Modulation of the Bcl-2 Protein Family: The Bcl-2 family of proteins are critical regulators of apoptosis. DMS has been shown to upregulate anti-apoptotic members of this family, such as Bcl-2 itself, which prevents the release of mitochondrial apoptogenic factors.[5][7][8][9][10]

-

Interaction with Pro-Apoptotic Proteins: Recent studies have identified that the propargylamine moiety of selegiline (and by extension, DMS) can covalently bind to and inhibit the pro-apoptotic activity of proteins like Protein Disulfide Isomerase (PDI).[11] It also prevents the nuclear translocation of Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH), another protein implicated in apoptosis signaling.[2][12][13]

Induction of Neurotrophic Factors

DMS stimulates the synthesis and release of several key neurotrophic factors, which are proteins that support the growth, survival, and differentiation of neurons.[14][15] This action provides a supportive microenvironment for stressed neurons, promoting repair and resilience. Studies in cultured mouse astrocytes have shown that DMS significantly increases the production of:

This upregulation of endogenous neurotrophic support is a critical component of its long-term protective effects.[14]

Attenuation of Excitotoxicity

Excitotoxicity, a pathological process where excessive stimulation by neurotransmitters like glutamate leads to neuronal damage and death, is a common feature in acute and chronic neurological disorders. DMS has demonstrated a capacity to protect neurons from this form of damage. Specifically, it has been shown to protect mesencephalic dopamine neurons from N-methyl-D-aspartate (NMDA) receptor-mediated excitotoxic damage.[1] This effect is particularly relevant for conditions like Parkinson's disease and ischemic brain injury.

Antioxidant Effects

While related to its mitochondrial-stabilizing properties, the antioxidant activity of DMS is a noteworthy mechanism. It contributes to the reduction of oxidative radicals and upregulates endogenous antioxidant enzymes like superoxide dismutase and catalase.[2][3][4] This reduces the overall oxidative stress burden on neurons, a key pathogenic factor in neurodegeneration.

Quantitative Data on Neuroprotective Efficacy

The following tables summarize key quantitative findings from preclinical studies, providing a clear comparison of the efficacy of N-Desmethylselegiline.

Table 1: Induction of Neurotrophic Factors in Cultured Mouse Astrocytes

| Treatment (24h) | Concentration | NGF Content (fold increase vs. control) | BDNF Content (fold increase vs. control) | GDNF Content (fold increase vs. control) | Citation |

|---|---|---|---|---|---|

| N-Desmethylselegiline | 1.68 mM | 4.1 | 1.7 | 2.4 | [14] |

| Selegiline | 2.0 mM | 26.0 | 1.7 | 4.2 |[14] |

Table 2: Induction of Neurotrophic Factor mRNA in Cultured Mouse Astrocytes

| Treatment | Max. Relative mRNA Level (fold increase) | Time to Max. Level | Citation |

|---|---|---|---|

| N-Desmethylselegiline (NGF) | 2.6 | 2 hours | [14] |

| N-Desmethylselegiline (BDNF) | 1.7 | 6 hours | [14] |

| N-Desmethylselegiline (GDNF) | 1.8 | 2 hours | [14] |

| Selegiline (NGF) | 6.2 | 2 hours | [14] |

| Selegiline (BDNF) | 3.4 | 6 hours | [14] |

| Selegiline (GDNF) | 2.7 | 2 hours |[14] |

Signaling Pathway Visualizations

The following diagrams, generated using the DOT language, illustrate the key molecular pathways and experimental workflows associated with N-Desmethylselegiline's neuroprotective effects.

References

- 1. L-(-)-desmethylselegiline, a metabolite of selegiline [L-(-)-deprenyl], protects mesencephalic dopamine neurons from excitotoxicity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Desmethylselegiline - Wikipedia [en.wikipedia.org]

- 3. Selegiline and neuroprotection [selegiline.com]

- 4. Neuroprotective actions of selegiline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Rasagiline and selegiline suppress calcium efflux from mitochondria by PK11195-induced opening of mitochondrial permeability transition pore: a novel anti-apoptotic function for neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Revelation in the neuroprotective functions of rasagiline and selegiline: the induction of distinct genes by different mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Neuroprotective Function of Rasagiline and Selegiline, Inhibitors of Type B Monoamine Oxidase, and Role of Monoamine Oxidases in Synucleinopathies [mdpi.com]

- 9. Neuroprotective effects of selegiline on rat neural stem cells treated with hydrogen peroxide - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Rasagiline and selegiline modulate mitochondrial homeostasis, intervene apoptosis system and mitigate α-synuclein cytotoxicity in disease-modifying therapy for Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A novel neuroprotective mechanism of selegiline by suppressing the pro-apoptotic activity of protein disulfide isomerase - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Transfection-enforced Bcl-2 overexpression and an anti-Parkinson drug, rasagiline, prevent nuclear accumulation of glyceraldehyde-3-phosphate dehydrogenase induced by an endogenous dopaminergic neurotoxin, N-methyl(R)salsolinol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Selegiline and desmethylselegiline stimulate NGF, BDNF, and GDNF synthesis in cultured mouse astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Selegiline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. Protective effects of selegiline and desmethylselegiline against N-methyl-D-aspartate-induced rat retinal damage - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Quantitative Analysis of Selegiline in Human Plasma using N-Desmethyl selegiline-d5 by LC-MS/MS

Application Note

Introduction

Selegiline is a selective, irreversible inhibitor of monoamine oxidase type B (MAO-B), an enzyme responsible for the breakdown of dopamine in the brain.[1] By inhibiting MAO-B, selegiline increases dopamine levels, making it an effective treatment for Parkinson's disease and major depressive disorder.[1][2] Accurate quantification of selegiline in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development. This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of selegiline in human plasma, utilizing its deuterated metabolite, N-Desmethyl selegiline-d5, as an internal standard.

Analytical Method Overview

This method employs a simple and efficient sample preparation procedure, followed by rapid chromatographic separation and highly selective detection using tandem mass spectrometry. The use of a stable isotope-labeled internal standard (SIL-IS), this compound, ensures high accuracy and precision by compensating for matrix effects and variations in sample processing.

Principle of the Method

Plasma samples are first subjected to a sample cleanup and concentration step, either through liquid-liquid extraction (LLE) or solid-phase extraction (SPE). The extracted analyte and internal standard are then separated using reversed-phase liquid chromatography. Detection is achieved by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity.

Data Presentation

The following tables summarize the key quantitative parameters of the analytical method, compiled from various validated methods for selegiline quantification.[3][4][5][6]

Table 1: Chromatographic and Mass Spectrometric Parameters

| Parameter | Selegiline | This compound (Internal Standard) |

| Precursor Ion (m/z) | 188.1 | 179.2 |

| Product Ion (m/z) | 91.1 | 96.1 |

| Ionization Mode | ESI+ | ESI+ |

| Typical Retention Time (min) | 2.5 - 4.5 | 2.0 - 4.0 |

Note on this compound Product Ion: The exact product ion for this compound is not widely published. The proposed product ion of m/z 96.1 is based on the characteristic fragmentation of the selegiline structure, where the tropylium ion (m/z 91.1) is a major fragment. For the d5-labeled desmethyl metabolite, a corresponding fragment containing the deuterium labels is expected. The phenylpropyl group with five deuterium atoms would lead to a fragment with an m/z of 96.1. This proposed transition should be confirmed during method development by direct infusion of the this compound standard.

Table 2: Method Validation Parameters

| Parameter | Typical Range |

| Linearity Range | 0.1 - 200 ng/mL |

| Lower Limit of Quantification (LLOQ) | 0.1 - 0.5 ng/mL |

| Intra-day Precision (%CV) | < 15% |

| Inter-day Precision (%CV) | < 15% |

| Accuracy (% Bias) | ± 15% |

| Extraction Recovery | > 80% |

Experimental Protocols

Materials and Reagents

-

Selegiline Hydrochloride (Reference Standard)

-

This compound (Internal Standard)[7]

-

HPLC-grade Methanol

-

HPLC-grade Acetonitrile

-

Formic Acid (LC-MS grade)

-

Ammonium Hydroxide

-

Ultrapure Water

-

Human Plasma (with anticoagulant)

-

Solid-Phase Extraction (SPE) Cartridges (e.g., Polymeric Reversed-Phase)

-

Liquid-Liquid Extraction (LLE) Solvents (e.g., Methyl-tert-butyl ether - MTBE)

Instrumentation

-

Liquid Chromatograph (e.g., Agilent 1290 Infinity II, Waters Acquity UPLC)

-

Triple Quadrupole Mass Spectrometer (e.g., Agilent 6470, Sciex API 4000)

-

Analytical Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

Sample Preparation: Protocol 1 - Liquid-Liquid Extraction (LLE)

-

To 200 µL of human plasma in a microcentrifuge tube, add 25 µL of the this compound internal standard working solution.

-

Add 50 µL of 1M Sodium Hydroxide to alkalinize the sample.

-

Add 1 mL of Methyl-tert-butyl ether (MTBE) as the extraction solvent.

-

Vortex the mixture for 5 minutes.

-

Centrifuge at 10,000 x g for 5 minutes to separate the layers.

-

Transfer the upper organic layer to a clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

Sample Preparation: Protocol 2 - Solid-Phase Extraction (SPE)

-

Condition the SPE cartridge (e.g., a polymeric reversed-phase sorbent) with 1 mL of methanol followed by 1 mL of water.[8]

-

To 200 µL of human plasma, add 25 µL of the this compound internal standard working solution.

-

Dilute the plasma sample with 400 µL of 2% ammonium hydroxide in water.

-

Load the diluted plasma sample onto the conditioned SPE cartridge.

-

Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.

-

Dry the cartridge under vacuum for 5 minutes.

-

Elute the analyte and internal standard with 1 mL of methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Gradient Elution:

-

Start with 10% B, hold for 0.5 min.

-

Linearly increase to 90% B over 2.5 min.

-

Hold at 90% B for 1 min.

-

Return to 10% B and re-equilibrate for 1 min.

-

-

Mass Spectrometer Settings:

-

Ionization: Electrospray Ionization (ESI), Positive Mode

-

MRM Transitions:

-

Selegiline: 188.1 → 91.1

-

This compound: 179.2 → 96.1 (to be confirmed)

-

-

Optimize collision energy and other compound-specific parameters by direct infusion of the standards.

-

Mandatory Visualizations

Caption: Experimental workflow for the quantitative analysis of selegiline.

Caption: Mechanism of action of selegiline as a MAO-B inhibitor.

References

- 1. Pharmacology of selegiline - Wikipedia [en.wikipedia.org]

- 2. Different Generations of Type-B Monoamine Oxidase Inhibitors in Parkinson’s Disease: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]

- 3. japsonline.com [japsonline.com]

- 4. japsonline.com [japsonline.com]

- 5. Secure Verification [machinery.mas.bg.ac.rs]

- 6. academic.oup.com [academic.oup.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. agilent.com [agilent.com]

Application Note: GC-MS Protocol for the Analysis of N-Desmethylselegiline-d5

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the quantitative analysis of N-Desmethylselegiline-d5 in biological matrices, such as plasma or urine, using Gas Chromatography-Mass Spectrometry (GC-MS). N-Desmethylselegiline is a primary metabolite of selegiline, a selective irreversible monoamine oxidase-B inhibitor used in the treatment of Parkinson's disease. The deuterated internal standard, N-Desmethylselegiline-d5, is crucial for accurate quantification in pharmacokinetic and metabolic studies. This protocol outlines procedures for sample preparation, derivatization, and GC-MS analysis.

Introduction

Selegiline is extensively metabolized in the body to N-desmethylselegiline, methamphetamine, and amphetamine.[1][2] Accurate and reliable quantification of these metabolites is essential for understanding the pharmacokinetics and metabolism of the parent drug. Gas chromatography-mass spectrometry is a robust and widely used technique for the analysis of volatile and semi-volatile compounds.[3] However, due to the polar nature of N-Desmethylselegiline, a derivatization step is typically required to increase its volatility and improve its chromatographic properties.[3][4] This protocol employs a trimethylsilyl (TMS) derivatization, a common technique in metabolomics and drug analysis.[5]

Experimental Protocol

Materials and Reagents

-

N-Desmethylselegiline-d5 standard

-

Internal Standard (e.g., p-chlorphentermine)[6]

-

Methanol (HPLC grade)

-

Diethylether (anhydrous)

-

tert-Butanol

-

Sodium bicarbonate

-

Potassium carbonate

-

Hydrochloric acid (0.06 M)

-

N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS

-

Pyridine

-

Ethyl Acetate

-

Anhydrous Sodium Sulfate

Sample Preparation (Liquid-Liquid Extraction)

This protocol is adapted from methodologies for selegiline and its metabolites.[6]

-

Sample Aliquoting: Pipette 1.0 mL of the biological sample (e.g., plasma or urine) into a 15 mL glass centrifuge tube.

-